REACTION_CXSMILES
|
O1CCCCC1[O:7][C:8]1[CH:9]=[C:10]([CH2:17][C:18]#[N:19])[C:11]2[O:15][CH:14]=[CH:13][C:12]=2[CH:16]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[OH:7][C:8]1[CH:9]=[C:10]([CH2:17][C:18]#[N:19])[C:11]2[O:15][CH:14]=[CH:13][C:12]=2[CH:16]=1 |f:1.2|
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Name
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[5-(tetrahydropyran-2-yloxy)benzofur-7-yl]acetonitrile
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Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC=1C=C(C2=C(C=CO2)C1)CC#N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.288 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
After 20 minutes extract with ethyl acetate against water
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Duration
|
20 min
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Type
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WASH
|
Details
|
wash with brine
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Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C2=C(C=CO2)C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 95.5% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |